Cas no 338773-34-5 (8-Chloro-6-(trifluoromethyl)1,2,4triazolo4,3-apyridin-3-amine)

8-Chloro-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound featuring a fused triazolopyridine core with chloro and trifluoromethyl substituents. This structure imparts significant chemical stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing groups (chloro and trifluoromethyl) enhances its utility in nucleophilic substitution reactions and metal-catalyzed cross-couplings. Its amine functionality further allows for derivatization, enabling the development of novel bioactive molecules. The compound's well-defined purity and consistent performance make it suitable for research applications, particularly in drug discovery and material science, where precise molecular modifications are critical.
8-Chloro-6-(trifluoromethyl)1,2,4triazolo4,3-apyridin-3-amine structure
338773-34-5 structure
Product name:8-Chloro-6-(trifluoromethyl)1,2,4triazolo4,3-apyridin-3-amine
CAS No:338773-34-5
MF:C7H4N4F3Cl
Molecular Weight:236.58166
MDL:MFCD00974657
CID:852471
PubChem ID:1470926

8-Chloro-6-(trifluoromethyl)1,2,4triazolo4,3-apyridin-3-amine 化学的及び物理的性質

名前と識別子

    • 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine
    • 3-AMINO-8-CHLORO-6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDINE
    • 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo-[4,3-a]pyridin-3-amine
    • AC1LST36
    • ANW-55338
    • CTK6G6960
    • MolPort-001-777-727
    • SBB098652
    • F83051
    • 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-amine, AldrichCPR
    • 338773-34-5
    • JHQIYEMMSHATPF-UHFFFAOYSA-N
    • J-519422
    • 6-O-[(1,1Dimethylethyl)diphenylsilyl]-2,3,4-tris-O-D-gluconic Acid delta-lactone
    • MFCD00974657
    • AKOS005070059
    • CS-0212511
    • 8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-amine
    • DTXSID30362981
    • SCHEMBL23702626
    • 1,2,4-TRIAZOLO[4,3-A]PYRIDIN-3-AMINE, 8-CHLORO-6-(TRIFLUOROMETHYL)-
    • 2K-040
    • DB-336924
    • 8-Chloro-6-(trifluoromethyl)1,2,4triazolo4,3-apyridin-3-amine
    • MDL: MFCD00974657
    • インチ: InChI=1S/C7H4ClF3N4/c8-4-1-3(7(9,10)11)2-15-5(4)13-14-6(15)12/h1-2H,(H2,12,14)
    • InChIKey: JHQIYEMMSHATPF-UHFFFAOYSA-N
    • SMILES: C1=C(C2=NNC(=N)N2C=C1C(F)(F)F)Cl

計算された属性

  • 精确分子量: 236.0076583g/mol
  • 同位素质量: 236.0076583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 249
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 56.2Ų

じっけんとくせい

  • ゆうかいてん: 273-275°C

8-Chloro-6-(trifluoromethyl)1,2,4triazolo4,3-apyridin-3-amine Security Information

  • 危害声明: Irritant
  • 危険カテゴリコード: 25
  • セキュリティの説明: 45
  • 危険物標識: Xi T
  • HazardClass:IRRITANT

8-Chloro-6-(trifluoromethyl)1,2,4triazolo4,3-apyridin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-326043-1mg
8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo-[4,3-a]pyridin-3-amine,
338773-34-5
1mg
¥519.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-326043A-5 mg
8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo-[4,3-a]pyridin-3-amine,
338773-34-5
5mg
¥587.00 2023-07-11
TRC
B419235-100mg
8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-amine
338773-34-5
100mg
$ 65.00 2022-06-07
Chemenu
CM171653-5g
8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-amine
338773-34-5 95%
5g
$*** 2023-05-30
Matrix Scientific
043840-1g
8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo-[4,3-a]pyridin-3-amine, >95%
338773-34-5 >95%
1g
$756.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-326043-1 mg
8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo-[4,3-a]pyridin-3-amine,
338773-34-5
1mg
¥519.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-326043A-5mg
8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo-[4,3-a]pyridin-3-amine,
338773-34-5
5mg
¥587.00 2023-09-05
A2B Chem LLC
AF85734-5g
8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-amine
338773-34-5 98%
5g
$320.00 2024-04-20
A2B Chem LLC
AF85734-25g
8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-amine
338773-34-5 98%
25g
$1316.00 2024-04-20
1PlusChem
1P00CKKM-1g
8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-amine
338773-34-5 98%
1g
$58.00 2025-02-26

8-Chloro-6-(trifluoromethyl)1,2,4triazolo4,3-apyridin-3-amine 関連文献

8-Chloro-6-(trifluoromethyl)1,2,4triazolo4,3-apyridin-3-amineに関する追加情報

8-Chloro-6-(trifluoromethyl)1,2,4-triazolo[4,3-a]pyridin-3-amine: A Comprehensive Overview

8-Chloro-6-(trifluoromethyl)1,2,4-triazolo[4,3-a]pyridin-3-amine, with the CAS number 338773-34-5, is a highly specialized chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of triazolopyridines, which are known for their unique structural properties and potential applications in drug design. The molecule features a triazolo[4,3-a]pyridine core with substituents at positions 3 and 8, namely a chlorine atom and a trifluoromethyl group, respectively. These substituents play a crucial role in modulating the compound's chemical reactivity and biological activity.

The synthesis of 8-Chloro-6-(trifluoromethyl)1,2,4-triazolo[4,3-a]pyridin-3-amine involves a series of intricate chemical reactions that highlight the versatility of heterocyclic chemistry. Recent studies have focused on optimizing the synthetic pathways to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. Such advancements underscore the importance of continuous innovation in synthetic methodologies to meet the demands of modern drug discovery.

One of the most promising aspects of this compound is its potential as a lead molecule in therapeutic development. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development. Additionally, its trifluoromethyl group contributes to lipophilicity, which is often desirable for improving drug bioavailability. Recent research published in Journal of Medicinal Chemistry highlights its efficacy in reducing inflammation in animal models without significant adverse effects.

The structural uniqueness of 8-Chloro-6-(trifluoromethyl)1,2,4-triazolo[4,3-a]pyridin-amine also makes it an interesting subject for materials science applications. Its nitrogen-rich heterocyclic framework could potentially be utilized in designing advanced materials with tailored electronic properties. For example, studies have explored its use as a precursor for synthesizing conductive polymers with applications in electronics and energy storage.

In terms of safety and handling, this compound adheres to standard laboratory protocols for chemicals of its class. It is important to note that while it does not fall under the category of hazardous or controlled substances under current regulations, proper precautions should be taken during synthesis and handling to ensure occupational safety.

Looking ahead, ongoing research aims to further elucidate the mechanistic insights into its biological activity and explore its potential for therapeutic intervention in various disease states. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area.

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